
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is a chemical compound known for its unique structure and properties It is a derivative of benzoquinolizinium, characterized by the presence of hydroxyl groups at the 8 and 9 positions and a methyl group at the 7 position The bromide ion is associated with the quinolizinium cation, forming a salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzoquinolizinium precursor.
Hydroxylation: Introduction of hydroxyl groups at the 8 and 9 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at the 7 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of Bromide Salt: The final step involves the formation of the bromide salt by reacting the quinolizinium cation with a bromide source, such as hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced quinolizinium rings.
Substitution: Various substituted quinolizinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the quinolizinium ring play crucial roles in its binding and activity. The compound can interfere with enzymatic reactions, such as hydroxylation, and affect cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, chloride
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, iodide
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, sulfate
Uniqueness
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is unique due to its specific bromide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the bromide ion can also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
21852-25-5 |
|---|---|
Formule moléculaire |
C14H12BrNO2 |
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
7-methylbenzo[b]quinolizin-5-ium-8,9-diol;bromide |
InChI |
InChI=1S/C14H11NO2.BrH/c1-9-12-8-15-5-3-2-4-11(15)6-10(12)7-13(16)14(9)17;/h2-8,17H,1H3;1H |
Clé InChI |
DWNIXHARVTYMBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
SMILES canonique |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
Synonymes |
GPA 1734 GPA-1734 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
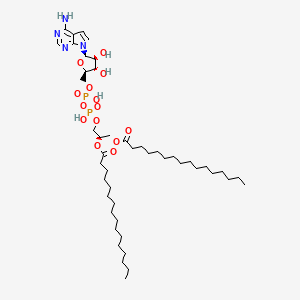
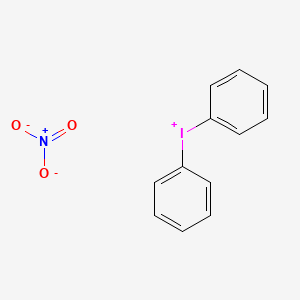

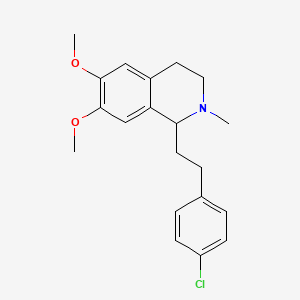

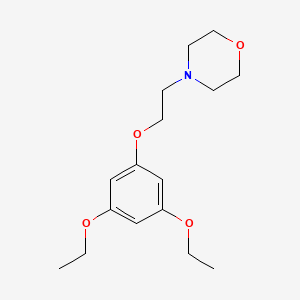
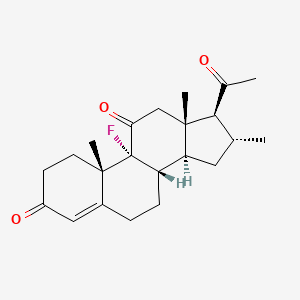
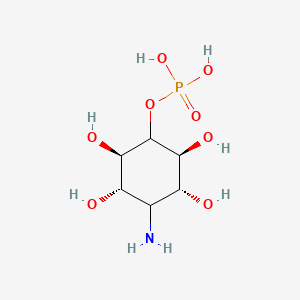
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)

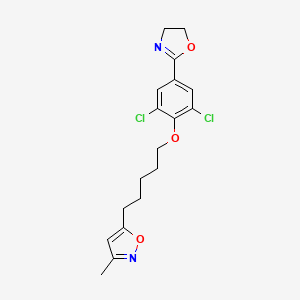
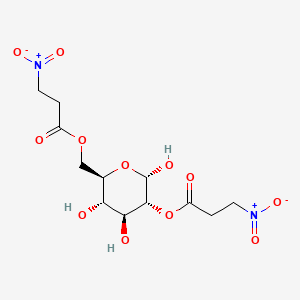
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)
